molecular formula C6H12N4 B1528498 (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 1469241-86-8

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B1528498
CAS No.: 1469241-86-8
M. Wt: 140.19 g/mol
InChI Key: GAYVDXSUZFIMFL-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The isopropyl group attached to the triazole ring and the methanamine group make this compound unique in its structure and properties. It has gained attention in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential biological activity. This structural difference allows it to interact with a broader range of molecular targets and exhibit diverse chemical and biological properties .

Properties

IUPAC Name

(2-propan-2-yl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5(2)10-6(3-7)8-4-9-10/h4-5H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVDXSUZFIMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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